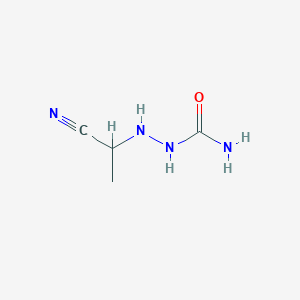

1-Cyanoethyl-semicarbazide

Description

Overview of Semicarbazide (B1199961) Chemistry in Synthetic Organic Transformations

Semicarbazide, with the chemical formula OC(NH₂)(N₂H₃), is a derivative of urea (B33335) and serves as a fundamental building block in synthetic organic chemistry. wikipedia.org Its derivatives are of significant interest due to their diverse applications and versatile reactivity. ajchem-b.comafjbs.com

One of the most prominent reactions involving semicarbazide is its condensation with aldehydes and ketones to form semicarbazones. wikipedia.orgnumberanalytics.comajchem-b.com This reaction is a classic example of imine formation, where the primary amine group of semicarbazide nucleophilically attacks the carbonyl carbon. numberanalytics.comajchem-b.com Semicarbazones are often crystalline solids with high melting points, which historically made them invaluable for the identification and purification of carbonyl compounds. wikipedia.orgnumberanalytics.com

Beyond simple derivatization, the semicarbazide motif is a key component in the synthesis of various heterocyclic compounds, such as triazoles and tetrazoles. numberanalytics.comajchem-b.com These derivatives are recognized for their wide-ranging biological activities. ajchem-b.comajchem-b.comrroij.com The semicarbazide structure can act as a chelating ligand, coordinating with transition metal ions through its nitrogen and oxygen donor atoms to form metal complexes. rroij.comcore.ac.ukpnrjournal.com This coordination can enhance the biological potential of the parent molecule. core.ac.uk

Common synthetic routes to produce semicarbazide derivatives include the reaction of urea with hydrazine (B178648) or the addition of hydrazides to isocyanates. wikipedia.orgajchem-b.com These methods provide access to a wide array of substituted semicarbazides, which serve as versatile intermediates in medicinal chemistry and materials science. ajchem-b.comrsc.org

Fundamental Role of Cyanoethyl Moieties in Chemical Synthesis and Functionalization

The cyanoethyl group, -CH₂CH₂CN, is incorporated into molecules through a process called cyanoethylation. wikipedia.orgasianpubs.org This reaction typically involves the addition of a compound containing a labile hydrogen atom across the double bond of acrylonitrile (B1666552) (H₂C=CH-CN) in a Michael-type reaction. wikipedia.orgasianpubs.orgorganicreactions.org The process is a convenient method for introducing a propionitrile (B127096) functional group into a variety of substrates, including alcohols, amines, thiols, and even some carbon nucleophiles. wikipedia.orgasianpubs.org

The introduction of a cyanoethyl moiety can significantly alter the properties of a parent molecule. It can modify polarity, solubility, and reactivity. For instance, cyanoethylation of natural polymers like cellulose (B213188) or wood can impart properties such as thermoplasticity and increased hardness. taylorandfrancis.com

A critical application of the cyanoethyl group is its use as a protecting group in organic synthesis, particularly in the automated solid-phase synthesis of oligonucleotides (DNA and RNA). wikipedia.orgfiveable.mewikipedia.org The group protects the phosphate (B84403) or hydroxyl moieties from engaging in unwanted side reactions during the sequential coupling of nucleotide building blocks. fiveable.mewikipedia.orgcdnsciencepub.com The 2-cyanoethyl group is stable under the acidic conditions used during synthesis but can be readily removed with a mild base treatment, which induces an elimination reaction to regenerate the desired functional group and release acrylonitrile. wikipedia.orgwikipedia.orgcdnsciencepub.com This specific application has been pivotal in the advancement of biotechnology and genetic research. fiveable.menih.govnih.gov

The table below summarizes key aspects of cyanoethylation:

| Feature | Description |

| Reaction Type | Michael Addition wikipedia.orgorganicreactions.org |

| Reagent | Acrylonitrile (H₂C=CH-CN) wikipedia.orgasianpubs.orgorganicreactions.org |

| Substrates | Compounds with active hydrogen (Alcohols, Amines, Thiols, etc.) wikipedia.orgasianpubs.org |

| Catalysts | Typically basic (e.g., hydroxides, alkoxides), but can be acidic for certain amines. asianpubs.orgorganicreactions.org |

| Primary Use | Protecting group in oligonucleotide synthesis. wikipedia.orgfiveable.mewikipedia.org |

| Deprotection | Mild base treatment. wikipedia.orgcdnsciencepub.com |

Historical Development of Research on Related Chemical Entities

The study of semicarbazones dates back over a century, with initial reports on the reaction between semicarbazide and carbonyl compounds appearing in the early 20th century. numberanalytics.com This discovery provided chemists with an essential tool for the qualitative analysis and characterization of aldehydes and ketones. numberanalytics.com The synthesis of semicarbazide itself is achieved by treating urea with hydrazine. wikipedia.orgpnrjournal.com Over the decades, research expanded to explore the synthesis of more complex derivatives and their applications, particularly in pharmaceuticals and agrochemicals. wikipedia.orgrsc.org The investigation into the biological activities of semicarbazones and their metal complexes, especially their antimicrobial and antineoplastic properties, gained momentum in the latter half of the 20th century and continues to be an active area of research. wikipedia.orgcore.ac.uk

The cyanoethylation reaction was systematically developed and popularized by Herman A. Bruson in the mid-20th century. organicreactions.org This work established the broad utility of acrylonitrile as a reagent for modifying a wide range of nucleophilic substrates. organicreactions.org A significant milestone in the application of cyanoethylation was its adoption in the phosphotriester and later the phosphoramidite (B1245037) methods of oligonucleotide synthesis in the 1960s and 1970s. wikipedia.orgcdnsciencepub.com The introduction of the 2-cyanoethyl group as a phosphate protecting group by groups led by Robert Letsinger was a crucial innovation that dramatically improved the efficiency and reliability of DNA synthesis, paving the way for automated synthesizers and the rapid growth of molecular biology and genomics. wikipedia.orgcdnsciencepub.com

Structure

3D Structure

Properties

Molecular Formula |

C4H8N4O |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

(1-cyanoethylamino)urea |

InChI |

InChI=1S/C4H8N4O/c1-3(2-5)7-8-4(6)9/h3,7H,1H3,(H3,6,8,9) |

InChI Key |

ZWBGMHQFPHRDEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)NNC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyanoethyl Semicarbazide and Structural Analogues

Direct Synthesis Routes for Semicarbazide (B1199961) Formation

Direct synthesis routes aim to construct the substituted semicarbazide molecule in a few straightforward steps. These methods often involve condensation reactions to form the core structure or alkylation to introduce the desired substituent.

Condensation Reactions with Nitrogenous Reagents

Condensation reactions are a cornerstone in the synthesis of semicarbazides and their derivatives, semicarbazones. Typically, these reactions involve the formation of a C=N bond through the reaction of a carbonyl compound with a nitrogenous reagent. Semicarbazones are formed by the condensation reaction between a ketone or aldehyde and semicarbazide. researchgate.net This reaction is often catalyzed by an acid or a base. nih.gov

The general reaction for the formation of a semicarbazone can be represented as:

R₂C=O + H₂NNH(C=O)NH₂ → R₂C=NNH(C=O)NH₂ + H₂O

While this reaction primarily leads to semicarbazones, the underlying principles of reacting a carbonyl group with a hydrazine (B178648) derivative are fundamental. For the synthesis of 1-cyanoethyl-semicarbazide itself, one could envision a multi-step process starting with a precursor that is later functionalized.

A variety of semicarbazone derivatives can be prepared in quantitative yields by mixing stoichiometric amounts of suitable aldehydes with the respective semicarbazides.

Alkylation Strategies for Substituted Semicarbazides

Alkylation is a key method for introducing substituents onto the semicarbazide scaffold. To synthesize this compound, a cyanoethyl group (-CH₂CH₂CN) needs to be attached to one of the nitrogen atoms of the semicarbazide molecule. This can be achieved through various alkylation strategies.

A common method for N-alkylation involves the use of an alkylating agent in the presence of a base. acs.org For the synthesis of this compound, acrylonitrile (B1666552) (CH₂=CHCN) is a logical precursor for the cyanoethyl group. The reaction of a nucleophile with acrylonitrile is known as cyanoethylation. wikipedia.org This Michael addition reaction is typically base-catalyzed and results in the formation of a β-cyanoethyl derivative. wikipedia.orgasianpubs.org

The reaction of hydrazine with acrylonitrile has been shown to produce 1,1-bis(2-cyanoethyl)hydrazine. This suggests that direct cyanoethylation of semicarbazide could potentially lead to the desired product, although regioselectivity and the degree of substitution would need to be controlled. An alternative approach involves the alkylation of a pre-formed semicarbazone. Selective N2-alkylation of semicarbazones has been described, which involves deprotonation with sodium hydride followed by treatment with an alkylating agent. researchgate.net

| Alkylation Strategy | Description | Key Reagents | Potential Outcome for this compound |

| Direct Cyanoethylation | Michael addition of semicarbazide to acrylonitrile. | Semicarbazide, Acrylonitrile, Base catalyst | Formation of this compound, potential for multiple substitutions. |

| Alkylation of Semicarbazone | N-alkylation of a pre-formed semicarbazone followed by hydrolysis. | Semicarbazone, Alkylating agent (e.g., 3-chloropropionitrile), Base | Formation of a substituted semicarbazone, which can be hydrolyzed to the corresponding semicarbazide. |

| Reductive Amination | Reaction of a carbonyl compound with semicarbazide and a reducing agent. | Carbonyl precursor with a cyanoethyl group, Semicarbazide, Reducing agent | A potential, though less direct, route to the target molecule. |

Synthesis through Precursor Derivatization and Functionalization

This approach involves the synthesis of a core molecule which is then modified in subsequent steps to yield the final product. This can involve either modifying a pre-existing semicarbazide or functionalizing an intermediate that already contains the cyanoethyl group.

Modification of Semicarbazide Scaffolds

Semicarbazide and its derivatives are versatile building blocks in organic synthesis. They can be used to prepare a wide range of heterocyclic compounds. For instance, thiosemicarbazide (B42300) derivatives can be cyclized to form thiazole (B1198619) derivatives. researchgate.net These reactions demonstrate the potential to modify the semicarbazide backbone to introduce further complexity.

In the context of this compound, a strategy could involve the initial synthesis of a protected semicarbazide, followed by selective alkylation with a cyanoethylating agent and subsequent deprotection.

Functionalization of Cyanoethyl Intermediates in Organic Reactions

An alternative strategy involves starting with a molecule that already contains the cyanoethyl group and then building the semicarbazide functionality onto it. The nitrile group (C≡N) in cyanoethyl intermediates is a versatile functional group that can participate in various organic reactions. rsc.org

For example, a compound containing a cyanoethyl group and another reactive functional group could be reacted with a hydrazine derivative to form a precursor to the semicarbazide. The reaction of β-cyano esters with hydrazine hydrate (B1144303) has been shown to yield pyridazinone derivatives through a complex reaction pathway. researchgate.net While not a direct synthesis of a semicarbazide, this illustrates the reactivity of cyanoethylated compounds with hydrazine.

A more direct approach could involve the reaction of a cyanoethylated carbonyl compound, such as 3-cyanopropanal, with semicarbazide to form the corresponding semicarbazone. This semicarbazone could then potentially be reduced to yield this compound.

| Precursor Type | Functionalization Reaction | Description |

| Cyanoethylated Carbonyl | Condensation with Semicarbazide | Reaction of an aldehyde or ketone containing a cyanoethyl group with semicarbazide to form a semicarbazone. |

| Cyanoethylated Ester | Reaction with Hydrazine | Formation of a hydrazide intermediate which can be further elaborated. |

| Cyanoethylated Halide | Nucleophilic Substitution | Reaction of a cyanoethyl halide with a protected semicarbazide derivative. |

Innovations in Green Chemistry Approaches for Semicarbazone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In recent years, several green methodologies have been developed for the synthesis of semicarbazones, which are closely related to semicarbazides.

These green approaches focus on several key areas:

Solvent-free reactions: Performing reactions in the absence of a solvent minimizes waste and potential environmental contamination. Ball-milling is a mechanochemical technique that has been successfully used for the solvent-free synthesis of semicarbazones. acs.org This method involves the grinding of solid reactants together, often leading to high yields and reduced reaction times. acs.org

Use of green solvents: When a solvent is necessary, the use of environmentally benign solvents is preferred. Water is an ideal green solvent, and the synthesis of semicarbazones has been reported in aqueous media. acs.org Other green solvents that have been explored for semicarbazone synthesis include ethyl lactate (B86563) and dimethyl isosorbide. nih.govresearchgate.net These solvents are renewable, less toxic, and can lead to faster reactions and high yields at room temperature. nih.gov

Catalyst-free reactions: The development of catalyst-free synthetic methods is highly desirable as it simplifies the reaction work-up and avoids the use of potentially toxic or expensive catalysts. The synthesis of semicarbazones has been achieved under catalyst-free conditions in aqueous methanol (B129727) at ambient temperature, providing excellent yields.

| Green Chemistry Approach | Description | Advantages |

| Ball-Milling | Solvent-free synthesis through mechanical grinding of reactants. | Reduced waste, high efficiency, fast reaction times. acs.org |

| Aqueous Media Synthesis | Using water as the reaction solvent. | Environmentally benign, safe, and readily available. acs.org |

| Green Solvents | Utilizing solvents like ethyl lactate or dimethyl isosorbide. | Renewable, less toxic, and can improve reaction efficiency. nih.govresearchgate.net |

| Catalyst-Free Synthesis | Conducting the reaction without the need for a catalyst. | Simplified procedure, avoids catalyst toxicity and cost. |

These green methodologies, while primarily demonstrated for semicarbazone synthesis, offer valuable strategies that could be adapted for the synthesis of this compound and its analogues, contributing to more sustainable chemical manufacturing.

Solid-Phase Synthesis Techniques for Semicarbazide-Functionalized Surfaces

The immobilization of reactive functional groups onto solid supports is a cornerstone of modern chemistry, facilitating the synthesis of complex molecules like peptides and enabling the development of functional materials for various applications. rsc.orgrsc.org Semicarbazide-functionalized surfaces, in particular, serve as versatile platforms for the covalent attachment of molecules containing carbonyl groups, such as aldehydes and ketones. researchgate.net This section details the solid-phase synthesis techniques used to prepare these functionalized surfaces, focusing on the modification of polymer resins and inorganic substrates.

The heterogenization of reactive moieties like semicarbazides onto a solid support offers several advantages, including simplified purification of products, the potential for catalyst recycling, and the prevention of intermolecular side reactions that can occur in solution-phase chemistry. rsc.orgrsc.org The choice of solid support is critical and is often dictated by the intended application, with materials ranging from polymeric beads like polystyrene to inorganic surfaces such as silicon. researchgate.netacs.orgbiosynth.com

One common approach involves the modification of pre-existing functional groups on a solid support. For instance, aminomethyl polystyrene resin can be converted into a semicarbazide-functionalized resin. researchgate.net This process typically begins with the activation of the amino groups on the resin. A coupling agent, such as 1,1'-Carbonyldiimidazole (CDI), is used to activate the aminomethyl groups, making them susceptible to nucleophilic attack. The activated resin is then treated with a protected hydrazine derivative, like tert-butyl carbazate. researchgate.net The use of a protecting group, in this case, the tert-butyl group, is crucial to prevent unwanted side reactions of the more nucleophilic terminal nitrogen of the hydrazine. The final step involves the removal of the protecting group, often under acidic conditions using trifluoroacetic acid (TFA), to expose the reactive semicarbazide functionality. researchgate.net

The successful functionalization of the resin can be monitored using various analytical techniques. For example, colorimetric assays, such as the TNBS (2,4,6-trinitrobenzenesulfonic acid) test, can be adapted to confirm the presence of the free hydrazine-based groups after deprotection. researchgate.net

Table 1: Synthesis of Semicarbazide-Functionalized Polystyrene Resin

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Swelling | N,N-dimethylformamide (DMF) | Prepares the resin for reaction by expanding the polymer matrix. | researchgate.net |

| Activation | 1,1'-Carbonyldiimidazole (CDI) | Activates the aminomethyl groups on the polystyrene resin. | researchgate.net |

| Coupling | tert-Butyl carbazate | Introduces the protected semicarbazide precursor to the resin. | researchgate.net |

| Deprotection | Trifluoroacetic acid (TFA) | Removes the tert-butyl protecting group to yield the free semicarbazide. | researchgate.net |

Beyond polymeric supports, inorganic surfaces like silicon can also be functionalized with semicarbazide groups. acs.org A method for achieving this involves the photoinduced hydrosilylation of a hydrogen-terminated Si(111) surface. In this technique, an alkene bearing a protected semicarbazide group is attached to the silicon surface. The reaction is initiated by UV irradiation, which promotes the formation of a stable silicon-carbon bond. acs.org Following the attachment of the functionalized alkene, the protecting group is removed to expose the semicarbazide moiety. This process results in the formation of a semicarbazide-terminated monolayer on the silicon surface. acs.org

The characterization of such modified surfaces is essential to confirm successful functionalization. Techniques like X-ray photoelectron spectroscopy (XPS) are used to determine the elemental composition of the surface, while contact angle measurements can indicate changes in surface hydrophilicity. Atomic force microscopy (AFM) is employed to study the surface topography. acs.org These functionalized silicon surfaces have applications in the site-specific immobilization of biomolecules, such as peptides that have been engineered to contain a glyoxylyl group, enabling their attachment through an α-oxo semicarbazone ligation. acs.org

Table 2: Key Stages in the Functionalization of Si(111) Surfaces

| Stage | Description | Characterization Methods | Reference |

|---|---|---|---|

| Surface Preparation | Creation of a hydrogen-terminated Si(111) surface. | Not specified | acs.org |

| Hydrosilylation | Photoinduced reaction with a protected semicarbazide-functionalized alkene. | XPS, Contact Angle, AFM | acs.org |

| Deprotection | Removal of the protecting group to yield the semicarbazide-terminated monolayer. | XPS, Contact Angle, AFM | acs.org |

| Ligation | Reaction with glyoxylyl-bearing peptides for site-specific immobilization. | Not specified | acs.org |

Reaction Pathways and Transformative Chemistry of 1 Cyanoethyl Semicarbazide

Nucleophilic Addition Reactions of Semicarbazide (B1199961) Derivatives

Semicarbazide and its derivatives, including 1-Cyanoethyl-semicarbazide, are well-known for their nucleophilic addition reactions with carbonyl compounds such as aldehydes and ketones. This reaction is a cornerstone of carbonyl chemistry and results in the formation of semicarbazones, which are imine derivatives.

A key feature of the semicarbazide structure (H₂N¹-N²H-C(=O)-N³H₂) is the presence of three nitrogen atoms, but only one typically acts as the nucleophile. The terminal nitrogen atom (N¹) of the hydrazine (B178648) portion is the most reactive nucleophile. The lone pairs of electrons on the other two nitrogen atoms (N² and N³) are significantly less nucleophilic because they are involved in resonance with the adjacent carbonyl group. This delocalization of electron density reduces their availability to attack an electrophilic carbonyl carbon.

The general reaction proceeds by the attack of the nucleophilic -NH₂ group on the electrophilic carbon of the carbonyl group. This addition changes the hybridization of the carbonyl carbon from sp² to sp³, forming a tetrahedral intermediate which is subsequently neutralized.

Cyclization Reactions and Heterocycle Formation via Semicarbazide Analogues

The semicarbazone derivatives formed from this compound are often stable, crystalline solids. However, they also serve as crucial intermediates for the synthesis of a wide array of heterocyclic compounds. The inherent functionality within the semicarbazide backbone provides the necessary atoms for intramolecular cyclization to form five- and six-membered rings.

Semicarbazides are valuable reagents for the synthesis of pyrazole (B372694) rings, a class of five-membered heterocycles with significant applications in medicinal and agricultural chemistry. The classical approach involves the condensation reaction between a semicarbazide derivative and a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester.

The reaction proceeds via initial formation of a semicarbazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of semicarbazide hydrochloride is a common alternative to the more toxic hydrazine for these syntheses. A patent has described the use of related compounds like β-cyano-ethyl-hydrazine in the preparation of 1,5-disubstituted-4-cyano-pyrazoles, highlighting the utility of cyanoethyl-substituted hydrazine derivatives in this chemistry.

| 1,3-Dicarbonyl Reactant | Semicarbazide Derivative | Resulting Pyrazole Derivative Type |

|---|---|---|

| Acetylacetone | This compound | 1-(1-Cyanoethylcarbamoyl)-3,5-dimethylpyrazole |

| Ethyl Acetoacetate | This compound | 1-(1-Cyanoethylcarbamoyl)-3-methyl-5-pyrazolone |

| Dibenzoylmethane | This compound | 1-(1-Cyanoethylcarbamoyl)-3,5-diphenylpyrazole |

Semicarbazides are foundational precursors for 1,2,4-triazole (B32235) heterocycles. The synthesis often involves the cyclization of semicarbazone or thiosemicarbazone intermediates. For instance, semicarbazides can undergo cyclization in the presence of a base, such as sodium hydroxide, to form 1,2,4-triazolin-5-one derivatives. Oxidative cyclization is another route; ceric ammonium (B1175870) nitrate (B79036) has been used to convert semicarbazones into 1,3,4-oxadiazole (B1194373) derivatives, a related heterocyclic system.

While thiazole (B1198619) synthesis more commonly employs thiosemicarbazide (B42300) due to the required sulfur atom, the general principles of heterocycle formation are analogous. Thiosemicarbazones, derived from thiosemicarbazide, can react with α-haloketones (the Hantzsch thiazole synthesis) or undergo oxidative cyclization to form aminothiazoles. These reactions underscore the utility of the carbazide backbone in constructing five-membered heterocycles containing multiple heteroatoms.

The semicarbazide moiety can be incorporated into more complex molecules that include pyridine (B92270) rings. The condensation of a pyridine aldehyde with a semicarbazide derivative yields a pyridine semicarbazone. These molecules are of interest in medicinal chemistry and can act as ligands for metal complexes. Furthermore, semicarbazide derivatives can be utilized in multicomponent reactions for the synthesis of fused pyridine systems, such as pyrazolo[3,4-b]pyridines.

Chromenes, or benzopyrans, represent another important class of heterocycles. Their synthesis is often achieved through one-pot, multicomponent reactions. A common strategy involves the reaction of a salicylaldehyde (B1680747) derivative, an active methylene (B1212753) compound (like malononitrile), and a third component in the presence of a catalyst. While semicarbazide is not typically a direct reactant in the formation of the chromene ring itself, intermediates derived from it can be functionalized to include this scaffold, linking the two important chemical classes.

Detailed Reaction Mechanisms for Semicarbazone Formation

The formation of a semicarbazone from this compound and an aldehyde or ketone is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a weak acid.

The mechanism can be described in the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The terminal, primary amine group (-NH₂) of the this compound acts as the nucleophile. Its lone pair of electrons attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a C-N bond and breaks the C=O pi bond, with the electrons moving to the oxygen atom. The result is a protonated tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom, a step that can be facilitated by solvent molecules. This results in a neutral tetrahedral intermediate known as a carbinolamine.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).

Elimination of Water: The lone pair on the adjacent nitrogen atom helps to push out the water molecule, leading to the formation of a C=N double bond.

Deprotonation: The final step is the removal of a proton from the nitrogen atom to regenerate the acid catalyst and yield the final semicarbazone product.

Utility as a Key Chemical Intermediate in Complex Organic Molecule Assembly

This compound and related derivatives are highly valuable as key chemical intermediates in the assembly of more complex organic molecules, particularly heterocycles. Their utility stems from their bifunctional nature, providing both a reactive nucleophilic site for initial condensation and a backbone suitable for subsequent cyclization.

As demonstrated, these compounds are effective precursors for a variety of heterocyclic systems including pyrazoles, triazoles, and their fused analogues. These heterocyclic motifs are considered "privileged structures" in medicinal chemistry, as they form the core of numerous pharmacologically active agents, including antifungal, anticancer, and antiviral drugs. The ability to readily synthesize these scaffolds from accessible starting materials like semicarbazide derivatives is of great importance to the field of drug discovery and development.

| Heterocyclic System | Typical Co-Reactant(s) | Key Reaction Type |

|---|---|---|

| Pyrazole | 1,3-Dicarbonyl compound | Condensation-Cyclization |

| 1,2,4-Triazole | Internal Cyclization (Base-catalyzed) | Intramolecular Cyclization |

| Pyrazolo[3,4-b]pyridine | Multicomponent reaction | Condensation-Cyclization |

| Pyridine Semicarbazone | Pyridine aldehyde | Nucleophilic Addition-Elimination |

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy Techniques for Molecular Fingerprinting (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups. For 1-Cyanoethyl-semicarbazide, these techniques are invaluable for identifying its key structural features.

The FT-IR spectrum of a related compound, semicarbazide (B1199961) hydrochloride, shows characteristic absorption bands that can be extrapolated to this compound. nist.govchemicalbook.com Semicarbazone derivatives, which share the core semicarbazide structure, have also been studied extensively, providing insights into expected vibrational frequencies. iau.ir The analysis of Raman spectra, often complementary to FT-IR, has been performed on semicarbazide hydrochloride to understand structural changes and phase transitions. rsc.org

The expected characteristic vibrational frequencies for this compound are detailed in the table below. The presence of a sharp band for the nitrile group (C≡N), along with bands for N-H and C=O stretching, would be primary indicators of the correct structure.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted FT-Raman Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|---|

| N-H (Amide/Amine) | Stretching | 3400-3200 (multiple bands) | 3400-3200 | Broad bands in IR due to hydrogen bonding. |

| C-H (Alkane) | Stretching | 2950-2850 | 2950-2850 | From the ethyl group. |

| C≡N (Nitrile) | Stretching | 2260-2240 | 2260-2240 | Typically a sharp, medium-intensity peak. |

| C=O (Amide I) | Stretching | ~1680 | ~1680 | Strong absorption in IR. |

| N-H (Amide II) | Bending | ~1640-1550 | Weak | In-plane bending. |

| C-N | Stretching | ~1400 | ~1400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Through ¹H NMR and ¹³C NMR experiments, the precise connectivity and chemical environment of each atom in this compound can be determined. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyanoethyl group and the exchangeable protons of the semicarbazide moiety. The ethyl group should present as two triplets, characteristic of an A₂B₂ spin system, arising from the coupling between the adjacent methylene (B1212753) (-CH₂-) groups. The chemical shifts of the NH and NH₂ protons can vary depending on the solvent and concentration and may appear as broad signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. hmdb.caoregonstate.eduyoutube.com Key signals would include the carbonyl carbon of the amide, the nitrile carbon, and the two methylene carbons of the ethyl chain. chemicalbook.com The chemical shift for the nitrile carbon is particularly distinctive. youtube.com

Table 2: Predicted NMR Spectroscopy Data for this compound (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~6.0-7.0 | Broad singlet | -C(=O)NH- |

| ~5.0-6.0 | Broad singlet | -NH-NH₂ | |

| ~4.5-5.5 | Broad singlet | -NH₂ | |

| ~3.5 | Triplet | -N-CH₂-CH₂-CN | |

| ~2.7 | Triplet | -N-CH₂-CH₂-CN | |

| ¹³C NMR | ~158-160 | - | C=O (Amide) |

| ~118-120 | - | C≡N (Nitrile) | |

| ~40-45 | - | -N-CH₂- | |

| ~15-20 | - | -CH₂-CN |

Mass Spectrometry Approaches for Compound Identification and Purity Assessment (LC-MS, GC-MS, HRMS, MALDI-TOF-MS)

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). rsc.org Various ionization and separation techniques can be employed for its analysis.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly suitable technique for analyzing polar compounds like this compound. nih.govmdpi.com Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for separation, followed by electrospray ionization (ESI) to generate the protonated molecule [M+H]⁺. Tandem MS (MS/MS) can then be used to fragment the parent ion, providing structural confirmation. mdpi.comnih.gov The decision limit (CCα) for related compounds has been determined in various matrices, showcasing the sensitivity of this method. qub.ac.uk

GC-MS (Gas Chromatography-Mass Spectrometry): Direct analysis by GC-MS is challenging due to the low volatility and polar nature of the compound. Therefore, chemical derivatization is typically required to convert the molecule into a more volatile and thermally stable form before it can be analyzed by GC-MS. jfda-online.com

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion and its fragments. This is crucial for confirming the identity of the compound and distinguishing it from isobaric interferences.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Predicted m/z | Fragment/Ion |

|---|---|---|---|

| LC-MS | ESI+ | 129.0771 | [M+H]⁺ |

| HRMS | ESI+ | 129.0771 | [M+H]⁺ (C₄H₉N₄O)⁺ |

| LC-MS/MS | ESI+ | 76.0505 | [M - C₃H₄N + H]⁺ (Loss of acrylonitrile) |

| 54.0342 | [C₃H₄N]⁺ (Cyanoethyl fragment) |

X-ray Diffraction Analysis for Crystalline Structure Determination

In such structures, the semicarbazide moiety is often nearly planar. The crystal packing is typically dominated by intermolecular hydrogen bonds involving the N-H groups as donors and the carbonyl oxygen atom as an acceptor, often forming extensive networks like layers or chains. researchgate.net Analysis of this compound would likely reveal similar hydrogen bonding patterns, with potential participation from the nitrile nitrogen atom as a weak hydrogen bond acceptor.

Chromatographic Separation Techniques (HPLC, GC, TLC)

Chromatographic techniques are fundamental for the separation and purification of this compound from reaction mixtures and for assessing its purity.

HPLC (High-Performance Liquid Chromatography): HPLC is the premier technique for the analysis and purification of this compound. ijrpc.com Given its polarity, reversed-phase HPLC on a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol (B129727) mixtures) would be a standard approach. researchgate.net For highly polar analytes, HILIC can offer better retention and separation. nih.gov Detection is typically achieved using a UV detector, although sensitivity may be limited without a strong chromophore.

GC (Gas Chromatography): As mentioned, direct GC analysis is not feasible without derivatization due to the compound's polarity and low volatility. libretexts.org

TLC (Thin-Layer Chromatography): TLC is a rapid and simple method for monitoring reaction progress and making a preliminary assessment of purity. A polar stationary phase (e.g., silica (B1680970) gel) with a moderately polar mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) would be appropriate for separating this compound from less polar starting materials or byproducts.

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. colostate.edulibretexts.org For semicarbazide and its derivatives, this is particularly important for enhancing detector response and improving chromatographic performance. greyhoundchrom.com

For HPLC analysis, derivatization often involves reacting the terminal amino group of the semicarbazide moiety with a reagent that introduces a highly fluorescent or UV-active group. dntb.gov.ua Reagents such as 2-formylphenylboronic acid or 4-nitrobenzoyl chloride have been successfully used for the derivatization of semicarbazide, significantly lowering detection limits. dntb.gov.uanih.gov This strategy allows for trace-level quantification using HPLC with fluorescence (FLD) or UV detection. researchgate.netnih.gov

For GC analysis, derivatization is essential to increase volatility and thermal stability. researchgate.net Common strategies include acylation or silylation, which mask the polar N-H groups. This allows the compound to pass through the GC column without degradation or strong adsorption. jfda-online.comlibretexts.org

To increase sample throughput for quality control or screening purposes, analytical protocols can be automated. researchgate.net Automated systems for HPLC analysis can integrate online, pre-column derivatization, where the sample is automatically mixed with the derivatizing reagent in the autosampler or a reaction coil just before injection. nih.gov This approach reduces manual labor, improves reproducibility, and is well-suited for the routine analysis of large numbers of samples. nih.gov Such automated methods have been developed for the determination of semicarbazide in various matrices and could be adapted for this compound. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a theoretical lens to examine the three-dimensional arrangement of atoms and the distribution of electrons.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of 1-Cyanoethyl-semicarbazide. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Furthermore, a conformational analysis would be necessary to explore the different spatial arrangements of the molecule that can exist due to rotation around its single bonds. This analysis would identify the various stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

A Frontier Molecular Orbital (FMO) analysis of this compound would calculate the energies of these orbitals and map their spatial distribution. The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap generally suggests higher reactivity. This analysis would help predict how this compound might behave in chemical reactions, identifying potential sites for nucleophilic or electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: This table is for illustrative purposes only, as no published data is available.

Natural Bond Orbital (NBO) Investigations

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It partitions the electron density into localized bonds, lone pairs, and antibonding orbitals.

For this compound, an NBO analysis would quantify the charge distribution on each atom, providing insights into the polarity of the molecule. It would also reveal important information about hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from filled bonding or lone pair orbitals to empty antibonding orbitals. These interactions can significantly influence the molecule's geometry and reactivity.

Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis Summary for this compound

| Interaction Type | Donor NBO | Acceptor NBO | Hypothetical Stabilization Energy (kcal/mol) |

|---|---|---|---|

| Hyperconjugation | |||

Note: This table is for illustrative purposes only, as no published data is available.

Reaction Mechanism Predictions and Computational Energy Profiles

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, theoretical methods could be used to predict how it might react with other chemical species.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition states, which are the highest energy points along the reaction pathway, and any intermediates that may be formed. The calculation of the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of how fast a reaction is likely to proceed. This would be invaluable for understanding the synthesis and potential applications of this compound.

Advanced Modeling Techniques for Intermolecular Interactions and Hydrogen Bonding

The way molecules interact with each other governs their physical properties, such as boiling point and solubility, as well as their behavior in biological systems. This compound has several functional groups capable of forming intermolecular interactions, particularly hydrogen bonds.

Advanced modeling techniques could be used to study how multiple molecules of this compound interact with each other or with solvent molecules. These simulations can predict the preferred geometries of these interactions and calculate their binding energies. Understanding the hydrogen bonding capabilities of this compound is crucial for predicting its behavior in different environments and its potential to interact with biological targets.

Emerging Research Directions and Methodological Advancements

Development of Novel Catalytic Systems for 1-Cyanoethyl-semicarbazide Synthesis

The synthesis of semicarbazide (B1199961) derivatives, traditionally achieved through the condensation of semicarbazide with aldehydes or ketones, is undergoing a significant evolution with the advent of novel catalytic systems. These modern approaches aim to enhance reaction efficiency, selectivity, and sustainability. While specific catalytic systems for this compound are not extensively documented, the broader progress in semicarbazone synthesis offers valuable insights into potential catalytic strategies.

One promising area of development is the use of nanocatalysts. For instance, a novel and recoverable nanomagnetic catalyst, Fe3O4@SiO2@OSi(CH2)3-N(3-pyridoyl sulfonic acid)semicarbazide (FSiPSS), has been successfully employed in the synthesis of diverse pyranopyrazoles through a one-pot four-component condensation reaction involving hydrazine (B178648) hydrate (B1144303), a chemical relative of semicarbazide. This catalyst demonstrates high efficiency, easy separation using an external magnet, and reusability, making it an economical and environmentally friendly option. Such nanocatalyst designs could potentially be adapted for the synthesis of this compound, offering a greener alternative to traditional methods.

Furthermore, the synthesis of novel complexes, such as those based on cyano-substituted phthalocyanines, has demonstrated catalytic activity in various chemical transformations. These complexes, featuring metal centers like cobalt and zinc, could be explored for their potential to catalyze the formation of this compound. The development of such catalysts could lead to milder reaction conditions and improved yields.

The principles of asymmetric catalysis are also being applied to reactions involving cyano groups, such as catalytic asymmetric cyanation reactions. While not directly applied to semicarbazide synthesis, these advanced catalytic methods for forming carbon-cyano bonds could inspire the development of chiral catalysts for producing enantiomerically pure this compound derivatives, which may have unique applications in pharmaceuticals and materials science.

Refined Analytical Techniques for Trace-Level Detection and Quantification

The ability to detect and quantify minute amounts of semicarbazide and its derivatives is crucial, particularly in contexts such as food safety and environmental monitoring. Recent advancements in analytical chemistry have led to the development of highly sensitive and reliable methods for trace-level analysis.

A notable development is a high-performance liquid chromatography (HPLC) method for the rapid determination of trace semicarbazide in flour products. This technique involves a nucleophilic substitution reaction with 4-nitrobenzoyl chloride as a derivatization reagent, which allows for subsequent separation and quantification by HPLC with ultraviolet (UV) detection. The method boasts a low detection limit of 1.8 μg/L and has been successfully applied to real-world samples, demonstrating its practicality and reliability. This approach could be adapted for the trace-level detection of this compound by optimizing the derivatization and chromatographic conditions.

The formation of semicarbazide can sometimes be an artifact of the analytical process itself, especially under acidic conditions. This highlights the importance of careful method development and validation to ensure that the detected semicarbazide is not inadvertently generated during the analysis. Understanding the reaction mechanisms that can lead to semicarbazide formation is essential for developing accurate analytical protocols.

Future research in this area may focus on the development of even more sensitive techniques, such as liquid chromatography-mass spectrometry (LC-MS), which could provide higher specificity and lower detection limits for this compound and related compounds.

Computational Design and Prediction of Novel Semicarbazide-Derived Chemical Systems

Computational chemistry has emerged as a powerful tool for the design and prediction of the properties of novel chemical systems, including those derived from semicarbazides. Techniques such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and molecular docking are being used to investigate the structural, electronic, and biological properties of semicarbazone derivatives.

DFT calculations, for instance, can be used to optimize the molecular geometry of semicarbazide derivatives and to study their electronic properties, such as bond lengths, bond angles, and molecular electrostatic potential. This information is valuable for understanding the reactivity and stability of these compounds. MD simulations can be employed to study the dynamic behavior of semicarbazide derivatives in different environments, such as in aqueous solution, providing insights into their conformational flexibility and interactions with solvent molecules.

Molecular docking studies are particularly useful for predicting the binding affinity of semicarbazide derivatives to biological targets, such as enzymes and receptors. This information is crucial for the rational design of new drug candidates. For example, computational studies have been used to investigate the interaction of thiosemicarbazones with acetylcholinesterase, a key enzyme in the nervous system.

These computational approaches can be readily applied to this compound to design novel derivatives with tailored properties. By systematically modifying the structure of this compound in silico, researchers can predict the effects of these modifications on the compound's properties and identify promising candidates for synthesis and experimental evaluation. This computational-driven approach can significantly accelerate the discovery and development of new semicarbazide-based materials and therapeutic agents.

Strategic Integration of Semicarbazide Derivatives in Advanced Chemical Material Synthesis

Semicarbazide and its derivatives are not only valuable as standalone molecules but also as versatile building blocks for the synthesis of advanced chemical materials. Their ability to form stable complexes with metal ions and to participate in various chemical reactions makes them attractive for applications in materials science.

One area where semicarbazide derivatives have shown promise is in the development of novel catalysts. As mentioned earlier, a semicarbazide-functionalized nanomagnetic catalyst has been successfully used for the synthesis of pyranopyrazoles. The integration of the semicarbazide moiety into the catalyst structure plays a crucial role in its catalytic activity. This approach could be extended to create a new generation of catalysts for a wide range of organic transformations.

Semicarbazide derivatives have also been investigated for their potential in the development of semiconducting materials. The conformational diversity and electronic properties of semicarbazone-based compounds make them interesting candidates for use in electronic devices. By carefully designing the molecular structure of these compounds, it may be possible to tune their electrical conductivity and other properties for specific applications.

Furthermore, the ability of semicarbazides to react with carbonyl compounds to form semicarbazones can be exploited in polymer chemistry. This reaction can be used to crosslink polymers or to introduce functional groups onto polymer chains, thereby modifying the properties of the resulting materials. The cyanoethyl group in this compound offers an additional reactive handle that could be used to further functionalize polymers and create materials with unique properties.

The strategic integration of this compound and its derivatives into advanced materials is an emerging area of research with the potential to lead to the development of new catalysts, electronic materials, and functional polymers.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 1-cyanoethyl-semicarbazide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves reacting cyanoethyl isocyanate with substituted hydrazines under anhydrous conditions. Key parameters include temperature (optimized at 0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane for polarity control), and stoichiometric ratios (1:1.2 molar ratio of isocyanate to hydrazine improves yield). Post-synthesis purification via recrystallization in ethanol/water mixtures is critical to isolate the product .

- Data Insight : In studies of analogous semicarbazides, deviations in reaction time (>24 hours) led to hydrolytic degradation of the cyano group, reducing yields by 15–20% .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- FT-IR : Confirm the presence of the cyano group (C≡N stretch at ~2240 cm⁻¹) and semicarbazide backbone (N-H stretches at 3200–3400 cm⁻¹).

- NMR : ¹H NMR (DMSO-d6) should resolve the ethylenic protons (δ 2.5–3.0 ppm) and semicarbazide NH signals (δ 8.5–9.5 ppm). ¹³C NMR distinguishes the nitrile carbon (δ ~120 ppm).

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI+ mass spectrometry for purity assessment and molecular ion confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on semicarbazide stability in aqueous versus nonpolar solvents?

- Methodology :

- Controlled Degradation Studies : Perform accelerated stability testing (40°C, 75% RH) in buffered solutions (pH 4–9) and nonpolar solvents (e.g., hexane). Monitor degradation via LC-MS to identify hydrolysis byproducts (e.g., urea derivatives).

- Kinetic Modeling : Use first-order decay models to quantify half-lives. For example, in pH 7.4 PBS, semicarbazides degrade 3× faster than in hexane due to nucleophilic attack on the carbonyl group .

Q. What experimental design principles optimize the biological activity of this compound derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Systematically vary substituents at the semicarbazide N4 position (e.g., cycloalkyl, aryl) and assess cytotoxicity (e.g., MTT assays on MCF-7 cells). Prioritize derivatives with logP < 3.5 to balance lipophilicity and solubility .

- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Validate selectivity via comparative assays on non-cancerous cell lines (e.g., HEK293) .

Analytical and Computational Questions

Q. How should researchers statistically validate semicarbazide quantification in complex matrices (e.g., biological samples)?

- Methodology :

- Calibration Curves : Prepare matrix-matched standards to account for ion suppression in LC-MS. Use weighted least-squares regression (1/x² weighting) for heteroscedastic data.

- Limit of Detection (LOD) : Calculate via 3.3 × (SD of blank)/slope. For semicarbazide in tissue homogenates, LODs < 0.5 ng/g are achievable with MRM transitions m/z 118 → 75 .

Q. What computational tools predict the reactivity of this compound in nucleophilic environments?

- Methodology :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model transition states for hydrolysis. Solvent effects (e.g., water) are incorporated via the PCM model.

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., lipoxygenase) using GROMACS. Focus on hydrogen-bonding interactions between the semicarbazide NH and catalytic residues .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in semicarbazide-based studies?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.